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Introduction

BIIB091 is an orally administered, reversible inhibitor of Bruton's tyrosine kinase (BTK), a key
signaling protein in B-cells and myeloid cells.[1] BTK plays a crucial role in the pathogenesis of
multiple sclerosis (MS) by contributing to B-cell activation, antibody production, and the
inflammatory functions of myeloid cells.[2][3] As a therapeutic strategy, inhibiting BTK is being
investigated to modulate the autoimmune response in MS.[2] Preclinical studies have
demonstrated that BIIB091 potently and selectively inhibits BTK-dependent signaling
pathways.[4] This document provides detailed application notes and protocols for the use of
BIIB091 in mouse models of multiple sclerosis, primarily focusing on the experimental
autoimmune encephalomyelitis (EAE) model, a widely used animal model to study the
pathophysiology of MS and to evaluate potential therapeutics.[5][6][7]

BlIIB091: Mechanism of Action

BIIB091 is a potent and selective, non-covalent inhibitor of BTK.[8] It functions by binding to
the kinase domain of the BTK protein, which leads to the sequestration of tyrosine 551, a
critical phosphorylation site, into an inactive conformation.[8] This reversible binding prevents
the autophosphorylation and activation of BTK, thereby blocking downstream signaling
pathways.[4] The inhibition of BTK signaling ultimately interferes with B-cell receptor (BCR) and
Fc receptor (FCR) mediated activation of B-cells and myeloid cells, respectively.[4] This
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disruption of immune cell function is the basis for its therapeutic potential in autoimmune
diseases like multiple sclerosis.[2]
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Figure 1: BIIB091 Signaling Pathway.

Quantitative Data

While specific data on BIIB091 in EAE models is not extensively published, data from other
relevant preclinical mouse models provide a basis for dose selection and expected outcomes.

Table 1: In Vivo Efficacy of BIIB091 in a Thymus-Independent Type 2 (TI-2) Antigen Mouse
Model[1]
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Animal Model C57BLI/6 mice immunized with NP-Ficoll
Dosage Range 0.03,0.1, 0.3, 1, 10, 30 mg/kg

Administration Oral (p.o.), twice daily for 10 days
Formulation CMC/Tween suspension

Significant, dose-dependent reduction of anti-
NP IgM antibody titers

Observed Effect

Table 2: In Vitro Potency of BIIB091

Assay Cell TypelSystem IC50 Reference
BTK Inhibition Purified BTK protein <0.5nM [1]
PLCy2 Ramos human B-cell
) ) 6.9 nM [1]
Phosphorylation line
CD69 Activation Human PBMCs 6.9 nM [1]
FcyR-induced ROS Purified primary
) ] 4.5 nM [1]
production neutrophils
BTK
) Human whole blood 24 nM (average) [4]
Autophosphorylation
BTK
] Mouse whole blood 4.8 nM [4]
Autophosphorylation

Experimental Protocols

The following protocols provide a general framework for utilizing BIIB091 in an EAE mouse
model. Researchers should optimize these protocols based on their specific experimental goals
and laboratory conditions.

Protocol 1: Induction of Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice
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This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein
(MOG) 35-55 peptide.

Materials:

Female C57BL/6 mice, 8-12 weeks old

e MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

o Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
e Pertussis toxin (PTX)

» Sterile Phosphate Buffered Saline (PBS)

e |soflurane or other appropriate anesthetic

Syringes and needles (27-30 gauge)
Procedure:
¢ Preparation of MOG35-55/CFA Emulsion:

o On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 in sterile
PBS.

o Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis in CFA.

o Create a 1:1 emulsion of the MOG35-55 solution and the CFA suspension by drawing the
two solutions into separate syringes connected by a stopcock and repeatedly passing
them back and forth until a stable, white emulsion is formed. A drop of the emulsion should
not disperse when placed in water.

e Immunization (Day 0):

o Anesthetize the mice using isoflurane.
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o Inject 100 pL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of
each mouse (total volume of 200 pL per mouse).

o Pertussis Toxin Administration (Day 0 and Day 2):
o Dilute PTX in sterile PBS to a final concentration of 2 pg/mL.

o On Day 0, shortly after immunization, administer 200 ng of PTX (100 pL of the 2 pg/mL
solution) intraperitoneally (i.p.).

o On Day 2 post-immunization, administer a second dose of 200 ng of PTX i.p.
e Clinical Scoring:
o Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
o Use a standardized 0-5 scoring system:
= 0: No clinical signs
= 1: Limp tall

= 2: Hind limb weakness

]
w

: Hind limb paralysis

[ |
IN

: Hind limb and forelimb paralysis

= 5: Moribund or dead

Protocol 2: Preparation and Administration of BIIB091

BIIB091 is orally bioavailable and can be administered as a suspension.
Materials:
» BIIB091 powder

» Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)
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e Oral gavage needles

e Syringes

Procedure:

o Preparation of BIIB091 Suspension:

o Calculate the required amount of BIIB091 based on the desired dose and the number of
animals.

o Prepare the vehicle solution.

o Weigh the BIIB091 powder and suspend it in the vehicle at the desired concentration.
Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.

e Oral Administration:

o Administer the BIIB091 suspension to the mice via oral gavage. The volume is typically
100-200 pL per mouse, depending on the concentration and desired dose.

o For prophylactic treatment, begin administration of BIIB091 at the time of immunization
(Day 0) or a few days prior.

o For therapeutic treatment, begin administration upon the onset of clinical signs of EAE
(e.g., a clinical score of 1 or 2).

o Based on preclinical data for BIIB091 in other models, a starting dose range of 1-30
mg/kg, administered once or twice daily, is recommended for initial studies.[1]

Protocol 3: Assessment of Treatment Efficacy

Efficacy of BIIB091 can be assessed through clinical scoring, histological analysis, and
immunological assays.

1. Clinical Assessment:

o Continue daily clinical scoring as described in Protocol 1.
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Plot the mean clinical scores for the vehicle-treated and BIIB091-treated groups over time.

Key parameters to analyze include: day of onset, peak disease score, and cumulative
disease score.

. Histological Analysis:

At the end of the experiment, euthanize the mice and perfuse with PBS followed by 4%
paraformaldehyde (PFA).

Dissect the spinal cord and brain.

Post-fix the tissues in 4% PFA and then process for paraffin embedding or cryosectioning.
Perform histological staining:

o Hematoxylin and Eosin (H&E): To assess inflammation (immune cell infiltration).

o Luxol Fast Blue (LFB): To assess demyelination.

o Immunohistochemistry (IHC): To detect specific immune cell populations (e.g., CD4+ T-
cells, B220+ B-cells, Ibal+ microglia/macrophages).

Quantify the extent of inflammation and demyelination in a blinded manner.
. Immunological Assays:

At a designated time point (e.g., peak of disease or end of the study), isolate splenocytes
and lymph node cells.

Restimulate the cells in vitro with MOG35-55 peptide.

Measure cytokine production (e.g., IFN-y, IL-17, IL-4, IL-10) in the culture supernatants by
ELISA or multiplex assay.

Analyze immune cell populations in the spleen, lymph nodes, and central nervous system by
flow cytometry.
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Experimental Workflow Visualization
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Figure 2: Experimental Workflow for BIIB091 in EAE.

Conclusion

BIIB091 represents a promising therapeutic candidate for multiple sclerosis due to its potent

and selective inhibition of BTK. The protocols and data presented in these application notes

provide a comprehensive guide for researchers to design and execute preclinical studies to

evaluate the efficacy of BIIB091 in mouse models of MS. Careful optimization of the EAE

model and the BIIB091 treatment regimen will be crucial for obtaining robust and reproducible

results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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